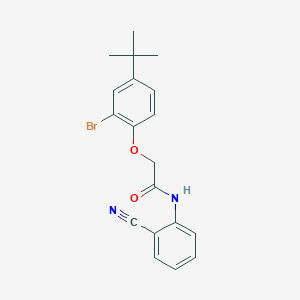
2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. BPCA is a derivative of N-phenylacetamide and has a molecular formula of C21H22BrN2O2.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells. It has also been found to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, suggesting that it possesses antioxidant properties. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide. One direction is to further investigate its antitumor activity and potential use in cancer therapy. Another direction is to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, future studies could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Overall, this compound has significant potential for further research and development in various fields.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the growth of drug-resistant cancer cells. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-19(2,3)14-8-9-17(15(20)10-14)24-12-18(23)22-16-7-5-4-6-13(16)11-21/h4-10H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSAWOSKJLGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4704681.png)
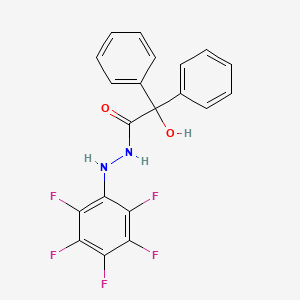
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704690.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4704696.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclopropylpropanamide](/img/structure/B4704715.png)
![{3-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4704722.png)
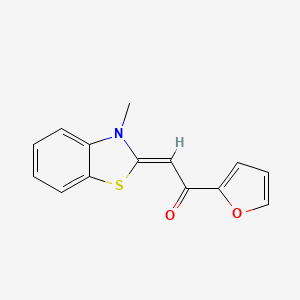

![1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4704753.png)
![2-[(2-furylmethyl)amino]-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4704766.png)
![N-(4-methoxybenzyl)-3-oxo-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B4704770.png)
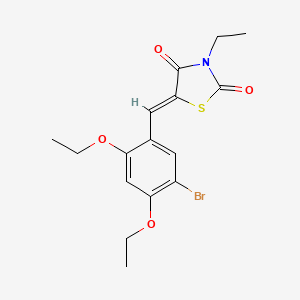
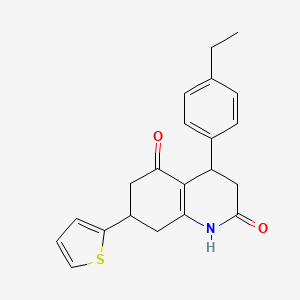
![3-cyclopropyl-1-methyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4704793.png)